n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an aniline group attached to a triazole ring, which is further substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with aniline in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where the triazole and aniline are heated together under reflux conditions with a dehydrating agent such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out in an inert solvent like toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the aniline group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with a suitable nucleophile.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . In cancer cells, the compound may interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, known for its broad-spectrum biological activities.
3-Methyl-1H-1,2,4-triazole: A methyl-substituted triazole with similar properties but different reactivity.
3-Ethyl-1H-1,2,4-triazole: An ethyl-substituted triazole with comparable biological activities.
Uniqueness
N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is unique due to the presence of both ethyl and methyl groups on the triazole ring, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. Additionally, the aniline group provides a site for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H16N4/c1-3-11-14-12(16(2)15-11)9-13-10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3 |
InChI Key |
JUHFBAXSZHYLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CNC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.